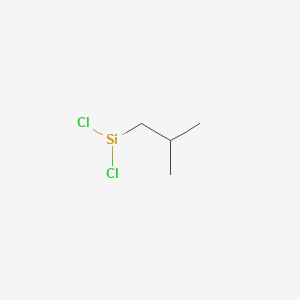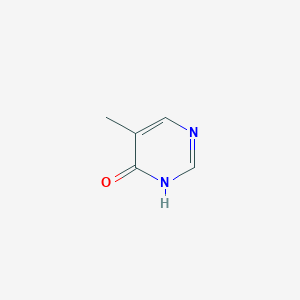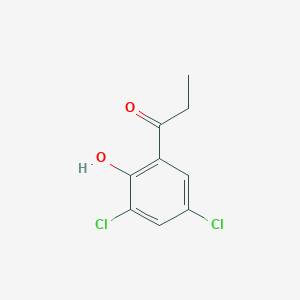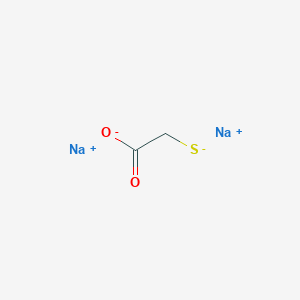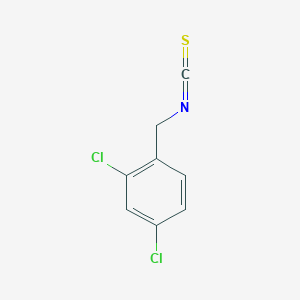
2,4-Dichlorobenzyl isothiocyanate
概要
説明
2,4-Dichlorobenzyl isothiocyanate is a chemical compound that has been studied for its potential antitumor and antifilarial properties. It is related to a class of compounds that have been synthesized and evaluated for their biological activities. The compound has shown significant activity against certain types of leukemia cells and filarial worms in preclinical studies.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves chemical transformations starting from 2-amino-4-(chloromethyl)thiazole. This process demonstrates the potential for creating a variety of isothiocyanate derivatives, which could include 2,4-dichlorobenzyl isothiocyanate, by altering the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-dichlorobenzyl isothiocyanate has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related dithiocyanate compound was determined to be monoclinic with specific lattice parameters, indicating the possibility of a stable crystalline form for 2,4-dichlorobenzyl isothiocyanate as well .
Chemical Reactions Analysis
Isothiocyanate compounds can participate in a range of chemical reactions, including electrophilic addition, as evidenced by the synthesis of a dithiocyanate monohydrate through a double electrophilic addition reaction . This reactivity suggests that 2,4-dichlorobenzyl isothiocyanate could also undergo similar reactions, which could be useful in further chemical modifications or in understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate compounds are influenced by their molecular structure. For example, the weak interactions, such as hydrogen bonds and stacking interactions, play a crucial role in the stability and properties of these compounds. The luminescent and magnetic properties of some isothiocyanate-based molecular solids have been studied, showing weak antiferromagnetic coupling and luminescence in the UV-light region . These findings provide a basis for predicting the properties of 2,4-dichlorobenzyl isothiocyanate, which may exhibit similar characteristics due to its structural similarities.
科学的研究の応用
Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial properties against human infections . Here’s a brief overview:
- Application Summary : ITCs have been studied for their antimicrobial activity against human pathogens. The use of plant-derived products as antimicrobial agents has been investigated in depth .
- Methods of Application : The antimicrobial properties of ITCs are usually studied in vitro using standard microbiological techniques. These involve growing the pathogen in a controlled environment and introducing the ITC to observe its effects .
- Results or Outcomes : While specific results for 2,4-Dichlorobenzyl isothiocyanate are not available, ITCs in general have shown effectiveness against various human pathogens, including bacteria with resistant phenotypes .
-
- Application Summary : Isothiocyanates are used in biological assays of DNA and proteins . For example, fluorescein isothiocyanate (FITC) is used in biological assays .
- Methods of Application : FITC can be conjugated to antibodies and used as a fluorescent probe to stain cells, tissues, and microorganisms .
- Results or Outcomes : This allows for the visualization and detection of the target molecules, providing valuable information about cellular processes .
-
- Application Summary : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used as building blocks in the synthesis of various compounds .
- Methods of Application : Isothiocyanates can be used in reactions to form other compounds. For example, they can be used in the synthesis of thiourea, N-trifluoromethyl amine, and various heterocyclic compounds .
- Results or Outcomes : The use of isothiocyanates in synthetic chemistry has enabled the creation of a wide range of compounds with diverse structures .
-
- Application Summary : Isothiocyanates are used in biological assays of DNA and proteins . For example, fluorescein isothiocyanate (FITC) is used in biological assays .
- Methods of Application : FITC can be conjugated to antibodies and used as a fluorescent probe to stain cells, tissues, and microorganisms .
- Results or Outcomes : This allows for the visualization and detection of the target molecules, providing valuable information about cellular processes .
-
- Application Summary : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used as building blocks in the synthesis of various compounds .
- Methods of Application : Isothiocyanates can be used in reactions to form other compounds. For example, they can be used in the synthesis of thiourea, N-trifluoromethyl amine, and various heterocyclic compounds .
- Results or Outcomes : The use of isothiocyanates in synthetic chemistry has enabled the creation of a wide range of compounds with diverse structures .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-1-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPXEMPVDMDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172378 | |
| Record name | 2,4-Dichlorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl isothiocyanate | |
CAS RN |
18967-41-4 | |
| Record name | 2,4-Dichlorobenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18967-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



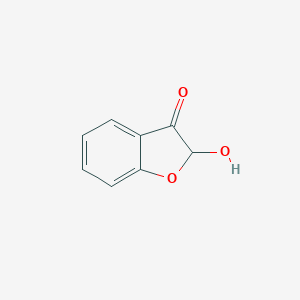
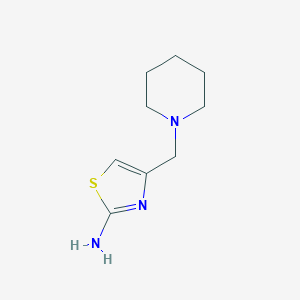
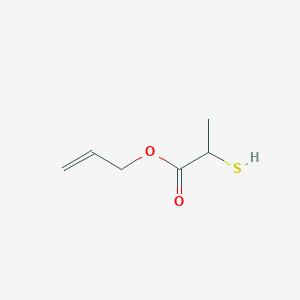
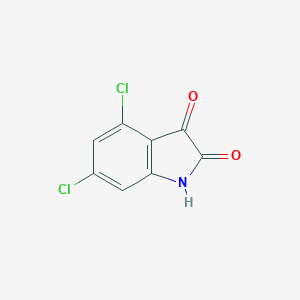
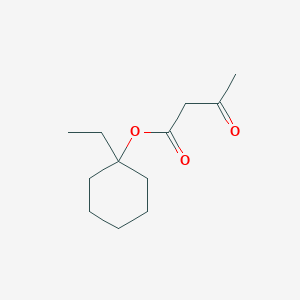
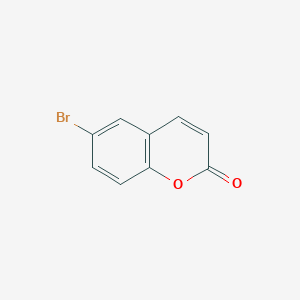

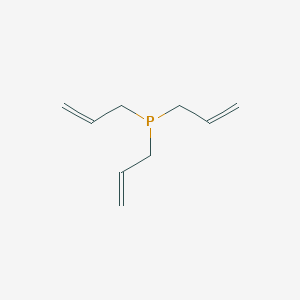
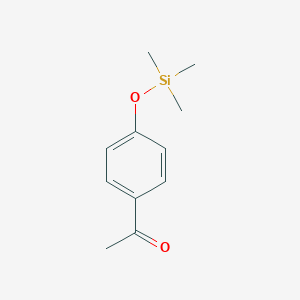
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
